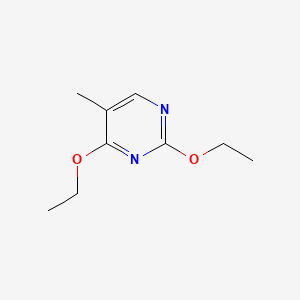

2,4-Diethoxy-5-methylpyrimidine

描述

Contextualization of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Science

The pyrimidine nucleus is a fundamental heterocyclic scaffold that plays a crucial role in various aspects of chemical and biological sciences. nih.gov It is a core component of essential biomolecules like DNA and RNA, where the pyrimidine bases cytosine, thymine (B56734), and uracil (B121893) are integral to genetic coding and protein synthesis. nih.govwikipedia.org Beyond its biological significance, the pyrimidine ring system is a privileged scaffold in medicinal chemistry and materials science due to its versatile chemical properties and ability to interact with a wide range of biological targets. nih.govtec.mx Its structure allows for diverse substitutions, leading to a vast library of derivatives with distinct physicochemical and biological profiles. tec.mx

Significance of Substituted Pyrimidines in Contemporary Chemical Research

Substituted pyrimidines are a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to functional materials. nih.govnih.gov In medicinal chemistry, these derivatives have been extensively investigated and developed as potent therapeutic agents. nih.gov The strategic modification of the pyrimidine ring can lead to compounds with a wide array of biological activities. tec.mxnih.gov For instance, substituted pyrimidines are found at the core of numerous anticancer drugs, where they can act as kinase inhibitors, disrupting cancer cell signaling pathways. nih.govnih.gov They are also explored for their potential as anti-Alzheimer's agents and in other therapeutic areas. nih.gov The development of new synthetic methodologies for the selective functionalization of the pyrimidine core continues to be an active area of research, enabling the creation of novel compounds with enhanced efficacy and specificity. acs.org

Specific Research Focus on 2,4-Diethoxy-5-methylpyrimidine

Within the vast family of substituted pyrimidines, this compound (CAS Number: 7193-87-5) is a compound of specific interest. epa.gov Its structure features two ethoxy groups at the 2 and 4 positions and a methyl group at the 5 position of the pyrimidine ring. This particular substitution pattern imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. Research on this compound often centers on its preparation and its utility as a building block for more complex molecules.

Overview of Major Research Avenues

The primary research avenues involving this compound focus on its synthesis and its application as a precursor in the preparation of other chemical entities. While it may not be as extensively studied for direct biological applications as some other pyrimidine derivatives, its role as a synthetic intermediate is crucial. Investigations into its reactivity and the development of efficient synthetic routes to produce it are key areas of exploration.

Physical and Chemical Properties of this compound

The physical and chemical properties of this compound are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol epa.gov |

| CAS Number | 7193-87-5 epa.gov |

| IUPAC Name | This compound nih.gov |

| Appearance | Not explicitly stated in the search results, but likely a liquid or low-melting solid at room temperature. |

| Boiling Point | Not available in search results. |

| Melting Point | Not available in search results. |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents. |

| SMILES | CCOC1=NC=C(C)C(OCC)=N1 epa.gov |

| InChI | 1S/C9H14N2O2/c1-4-12-8-7(3)6-10-9(11-8)13-5-2/h6H,4-5H2,1-3H3 epa.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-diethoxy-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-12-8-7(3)6-10-9(11-8)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXALIABDZXPJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064590 | |

| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7193-87-5 | |

| Record name | 2,4-Diethoxy-5-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7193-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007193875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethoxy-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 2,4 Diethoxy 5 Methylpyrimidine

Foundational Synthetic Routes to 2,4-Diethoxy-5-methylpyrimidine

The construction of the this compound molecule relies on established principles of heterocyclic chemistry. Key among these are condensation reactions to form the core pyrimidine (B1678525) ring and subsequent nucleophilic substitution to introduce the desired ethoxy groups.

Condensation Reactions in Pyrimidine Core Formation

The formation of the pyrimidine ring is often achieved through condensation reactions involving a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. While specific examples for the direct synthesis of this compound via a one-pot condensation are not extensively detailed in the provided results, the general principle involves the reaction of a suitably substituted three-carbon component with a source of the N-C-N fragment.

A general and efficient method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach provides a direct route to pyrimidines lacking substitution at the 4-position. organic-chemistry.org The synthesis of fluorinated pyrimidines has also been achieved under mild conditions by reacting amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate, resulting in excellent yields for a broad range of substrates. nih.gov

Multicomponent reactions represent another powerful strategy for pyrimidine synthesis. mdpi.com For instance, a copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes has been described for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com

| Reactants | Product | Key Features |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | High-yielding, direct synthesis of pyrimidines without 4-substitution. organic-chemistry.org |

| Amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate | Fluorinated pyrimidines | Mild reaction conditions, excellent yields. nih.gov |

| Trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes | Sulfonamide pyrimidine derivatives | Copper-catalyzed tandem reaction. mdpi.com |

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

A common and versatile method for the synthesis of this compound involves the nucleophilic substitution of halogen atoms on a pre-formed pyrimidine ring. The starting material is often a dihalopyrimidine, such as 2,4-dichloro-5-methylpyrimidine. The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to attack by nucleophiles.

The reaction of 2,4-dichloropyrimidines with sodium ethoxide in ethanol (B145695) typically leads to the sequential displacement of the chlorine atoms to form the corresponding diethoxy derivative. The reactivity of the C4 position is generally higher than that of the C2 position towards nucleophilic attack.

For example, the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) has been achieved by reacting 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride in the presence of an alkaline substance. google.com This chlorinated intermediate can then undergo nucleophilic substitution. Similarly, the displacement of chlorine atoms in 2,4,6-trichloropyrimidine (B138864) with various amines is a key step in the synthesis of 2,4-diaminopyrimidines. nih.gov The substitution can occur sequentially, allowing for the introduction of different substituents at various positions. nih.govjocpr.com The lability of a methylthio group at the C2 position of a pyrimidine ring has also been demonstrated, where it can be displaced by methoxide. rsc.org

| Starting Material | Reagent | Product |

| 2,4-Dichloro-5-methylpyrimidine | Sodium Ethoxide | This compound |

| 2,4,6-Trichloropyrimidine | Various anilines | C-4 substituted pyrimidines nih.gov |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine arkat-usa.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide | Methyl 2,4-dimethoxypyrimidine-5-carboxylate rsc.org |

Glycosylation Reactions Employing this compound

2,4-Dialkoxypyrimidines, such as the title compound, are crucial precursors in the synthesis of pyrimidine nucleosides, which are fundamental components of DNA and RNA and are widely used as antiviral and anticancer agents. nih.govnih.gov The Vorbrüggen glycosylation is a widely applied method for nucleoside synthesis, which involves the condensation of a protected and activated sugar derivative with a silylated nucleobase, often catalyzed by a Lewis acid. nih.gov

In this context, this compound can be silylated and subsequently reacted with a protected ribofuranosyl or deoxyribofuranosyl derivative to form the corresponding nucleoside. The ethoxy groups at the C2 and C4 positions serve as leaving groups in the presence of a Lewis acid, facilitating the formation of the N-glycosidic bond.

Recent advances in glycosylation reactions include the use of various promoters and catalysts to achieve high stereoselectivity. nih.gov For instance, the synthesis of 4'-thionucleosides has been achieved through stereoselective Vorbrüggen glycosylation. researchgate.net Furthermore, methods for the synthesis of modified nucleosides, such as 2'-O-methylpyrimidine nucleosides, have been developed. google.com

Advanced Synthetic Approaches for Analogues and Derivatives of this compound

The development of new synthetic methodologies allows for the precise modification of the pyrimidine core, leading to a diverse range of analogues with potentially enhanced biological activities.

Strategies for Regioselective Functionalization of the Pyrimidine Nucleus

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govresearchgate.net For pyrimidine derivatives, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds. nih.gov However, various strategies have been developed to control the site of functionalization.

The use of directing groups can guide a transition metal catalyst to a specific C-H bond. rsc.org For instance, the pyrimidine ring itself can act as a directing group in certain reactions. researchgate.net Metal-free C-H borylation of 2-pyrimidylanilines has been demonstrated, showcasing a regioselective ortho-C-H bond functionalization. rsc.org Furthermore, a deconstruction-reconstruction strategy has been developed for the diversification of pyrimidines, allowing for net C-H functionalization at the C2 and C5 positions. nih.gov

| Reaction Type | Key Features |

| Directed C-H Borylation | Metal-free, regioselective ortho-C-H functionalization of 2-pyrimidylanilines. rsc.org |

| Deconstruction-Reconstruction | Net C-H functionalization at C2 and C5 positions of the pyrimidine ring. nih.gov |

| C-H Alkenylation | Palladium-catalyzed C3-alkenylation of pyridines and other N-heterocycles. nih.gov |

Organometallic Chemistry in Pyrimidine Modification (e.g., Lithiation)

Organometallic reagents, particularly organolithium compounds, are highly valuable for the introduction of functional groups onto heterocyclic rings. msu.edu The lithiation of pyrimidines can be achieved through direct deprotonation or halogen-lithium exchange. The position of lithiation is influenced by the substituents present on the pyrimidine ring and the reaction conditions.

The directed lithiation of protected 4-chloropyrrolopyrimidines at the C-6 position has been reported, with the resulting organolithium intermediate being quenched with various electrophiles. nih.gov The use of additives like bis(2-dimethylaminoethyl)ether can improve the yield of subsequent reactions. nih.gov The lithiation of 4-methoxy-2-pyridone occurs exclusively at the C-3 position. rsc.org Similarly, the lithiation of halophthalans can be controlled to achieve selective halogen-lithium exchange followed by further functionalization. clockss.org

These organometallic intermediates serve as powerful nucleophiles that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-carbon bonds and functional groups onto the pyrimidine scaffold. msu.edunih.gov

Multicomponent Reactions for Fused Pyrimidine Systems

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single, one-pot operation to form a complex product. This approach is valued in pharmaceutical and materials science for its ability to rapidly generate diverse molecular libraries, high atom economy, and operational simplicity. nih.gov In the synthesis of fused pyrimidine systems, MCRs provide a powerful tool for constructing polycyclic structures that are often biologically active. nih.gov

Several named reactions are central to the MCR-based synthesis of fused pyrimidines. The Biginelli reaction, for example, is a classic MCR that involves the acid-catalyzed cyclocondensation of an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a β-keto ester to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.net These DHPMs serve as versatile scaffolds that can be further modified, for instance, through gold-catalyzed cyclization of alkyne-tethered DHPMs to yield complex fused systems. researchgate.net

Another prevalent mechanistic pathway in the formation of fused pyrimidines involves an initial Knoevenagel condensation. nih.govnih.gov This is often followed by a Michael addition and a subsequent intramolecular cyclization and dehydration sequence. For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved through a three-component reaction between an arylaldehyde, an amino-pyrimidine such as 6-aminouracil, and an active methylene (B1212753) compound like Meldrum's acid or malononitrile. nih.gov The reaction proceeds through Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrimidine, and finally, ring closure to yield the fused bicyclic system. nih.gov

The table below summarizes key multicomponent strategies used to generate fused pyrimidine systems.

| MCR Type | Reactants | Product Type | Mechanistic Steps |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, β-Keto Ester | Dihydropyrimidinones (DHPMs) | Cyclocondensation |

| Pyrido[2,3-d]pyrimidine Synthesis | Arylaldehyde, Aminopyrimidine, Active Methylene Compound | Pyrido[2,3-d]pyrimidines | Knoevenagel Condensation, Michael Addition, Cyclization |

| Furo[3,4-b]pyran Synthesis | Substituted Benzaldehyde, Malononitrile, Tetronic Acid | Furo[3,4-b]pyrans | Knoevenagel Condensation, Cyclization |

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of the this compound core is dictated by the interplay of the pyrimidine ring's inherent electronic properties and the influence of its substituents: two electron-donating ethoxy groups at positions 2 and 4, and a methyl group at position 5. These features govern its participation in a variety of chemical transformations.

Oxidation and Reduction Reactions

The redox behavior of pyrimidine derivatives is highly dependent on their substitution pattern. While specific studies on the oxidation of this compound are not prominent, the reduction of related pyrimidine systems has been investigated in detail. A notable example is the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide. mdpi.com

In acidic aqueous solutions, this nitro-substituted pyrimidine derivative undergoes an irreversible reduction in a single stage involving six electrons. mdpi.com The primary transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine as the final product. mdpi.com In aprotic media like DMF, the reduction proceeds in two distinct stages. mdpi.com This detailed study highlights how a strongly electron-withdrawing substituent like a nitro group acts as the primary redox-active site on the heterocyclic ring. In contrast, the electron-rich nature of this compound, conferred by its ethoxy and methyl groups, suggests it would be significantly less susceptible to this type of reduction.

The table below outlines the key findings of the electrochemical reduction of the related nitro-pyrimidine compound.

| Parameter | Observation in Aqueous Media (Acidic) | Observation in Aprotic Media (DMF) |

| Reduction Process | Irreversible, single-stage | Two-stage process |

| Electrons Transferred | 6 | - |

| Product | 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine | Dianion radical intermediate |

| Mechanism | Reduction of the nitro group | Self-protonation mechanism and formation of a dianion radical |

Cyclization Pathways and Ring-Closing Reactions

This compound and its precursors can engage in various cyclization reactions to form more complex heterocyclic systems. These pathways are fundamental for building diverse chemical scaffolds from pyrimidine building blocks.

One direct route to functionalized pyrimidines involves the cyclization of acyclic precursors. For instance, highly substituted 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles are formed by simply refluxing N-(2-ammonio-1,2-dicyanovinyl)alkylamide chlorides in ethanol. rsc.org This reaction is noteworthy as it proceeds under simple conditions and directly installs an ethoxy group onto the pyrimidine ring during the cyclization process. rsc.org

More complex, fused-ring systems can be accessed through intramolecular ring-closing reactions. A method has been developed for synthesizing fused spiro[4.4]nonane-1,6-diones based on the P₂O₅-promoted cyclization of di[aryl(hetaryl)methyl] malonic acids. researchgate.net This type of reaction demonstrates how a suitably substituted core can be induced to form rigid, spirocyclic architectures, where a single carbon atom is part of two separate rings. researchgate.net Such transformations are crucial for creating three-dimensional molecular structures.

The following table summarizes different cyclization strategies involving pyrimidine synthesis.

| Reaction Type | Starting Materials | Key Reagent/Condition | Product |

| Direct Ethoxy-pyrimidine Synthesis | N-(2-ammonio-1,2-dicyanovinyl)alkylamide chloride | Reflux in Ethanol | 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitrile rsc.org |

| Fused Spiro-dione Synthesis | Di[aryl(hetaryl)methyl] malonic acids | P₂O₅ | Fused spiro[4.4]nonane-1,6-diones researchgate.net |

| General Pyrimidine Synthesis | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | - | 2-substituted pyrimidine-5-carboxylic esters organic-chemistry.org |

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the pyrimidine ring exert profound control over its chemical reactivity, influencing both the speed (kinetics) and the outcome (selectivity) of reactions. The nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—is paramount.

In this compound, the two ethoxy groups at the C2 and C4 positions are strong EDGs, while the methyl group at C5 is a weaker EDG. These groups collectively increase the electron density of the pyrimidine ring, which has several consequences:

Redox Potential : The high electron density makes the ring less prone to reduction compared to pyrimidines bearing EWGs. For example, the reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide occurs specifically at the nitro group, a transformation that would not be favored in this compound. mdpi.com

Site Selectivity : The electron-donating nature of the substituents activates the ring, but the positions of these groups direct the regioselectivity of further reactions. The ethoxy groups can also serve as leaving groups, allowing for nucleophilic substitution reactions at the C2 and C4 positions, a common pathway for functionalizing pyrimidines.

Reaction Feasibility : The development of general synthetic procedures for pyrimidine derivatives, such as the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts, must be robust enough to be applicable to a wide range of functional groups on the reactants. organic-chemistry.org This highlights that substituent effects are a critical consideration in designing synthetic routes, as they determine the feasibility and yield of the desired transformation. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 2,4 Diethoxy 5 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,4-Diethoxy-5-methylpyrimidine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the methyl and ethoxy groups, as well as the proton on the pyrimidine (B1678525) ring.

Based on the analysis of similar pyrimidine derivatives, the expected ¹H NMR signals for this compound are as follows:

Pyrimidine Ring Proton (H-6): A singlet is expected for the proton at the 6-position of the pyrimidine ring. Its chemical shift would be influenced by the two nitrogen atoms in the ring, placing it in the aromatic region. For comparison, in 4-(2-pyridyl)pyrimidine, the H-2, H-5, and H-6 protons of the pyrimidine ring are observed at specific chemical shifts, with quaternization causing a significant deshielding effect. uq.edu.au

Ethoxy Group Protons (-OCH₂CH₃): The two ethoxy groups at positions 2 and 4 would each give rise to a quartet for the methylene (B1212753) protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The methylene protons are directly attached to the electronegative oxygen atom and would therefore be deshielded, appearing at a lower field than the methyl protons. The splitting pattern (quartet and triplet) arises from the coupling between the adjacent methylene and methyl protons.

Methyl Group Proton (5-CH₃): The methyl group at the 5-position of the pyrimidine ring would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the upfield region, characteristic of alkyl protons.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar functional groups. sigmaaldrich.comresearchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (pyrimidine ring) | ~8.0-8.5 | Singlet | 1H |

| -OCH₂CH₃ (ethoxy, C4) | ~4.3-4.5 | Quartet | 2H |

| -OCH₂CH₃ (ethoxy, C2) | ~4.2-4.4 | Quartet | 2H |

| 5-CH₃ (methyl) | ~2.1-2.3 | Singlet | 3H |

| -OCH₂CH₃ (ethoxy, C4) | ~1.3-1.5 | Triplet | 3H |

| -OCH₂CH₃ (ethoxy, C2) | ~1.2-1.4 | Triplet | 3H |

This table is predictive and based on analogous compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization of the carbon atom and the electronegativity of the atoms attached to it. Carbons in aromatic rings and those bonded to electronegative atoms appear at lower fields.

For this compound, the expected ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons, the ethoxy group carbons, and the methyl group carbon.

Based on data from related pyrimidine and heterocyclic compounds, the predicted ¹³C NMR chemical shifts are as follows:

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The carbons at positions 2 and 4, being attached to two electronegative nitrogen atoms and an oxygen atom, would be significantly deshielded and appear at the lowest field. The carbon at position 6 would also be in the aromatic region, while the carbon at position 5, bearing the methyl group, would be further upfield.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbons (-OCH₂) directly bonded to oxygen would be deshielded compared to the terminal methyl carbons (-CH₃).

Methyl Group Carbon (5-CH₃): The carbon of the methyl group at position 5 would appear at the highest field (lowest ppm value), which is typical for sp³-hybridized alkyl carbons.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (pyrimidine ring) | ~165-170 |

| C-4 (pyrimidine ring) | ~160-165 |

| C-6 (pyrimidine ring) | ~150-155 |

| C-5 (pyrimidine ring) | ~110-115 |

| -OCH₂CH₃ (ethoxy, C2 & C4) | ~60-65 |

| 5-CH₃ (methyl) | ~15-20 |

| -OCH₂CH₃ (ethoxy, C2 & C4) | ~10-15 |

This table is predictive and based on analogous compounds.

Heteronuclear NMR Techniques (e.g., ¹⁹F, ²⁹Si NMR)

Heteronuclear NMR techniques are employed when the molecule of interest contains NMR-active nuclei other than ¹H and ¹³C. For this compound in its standard form, there are no fluorine or silicon atoms, so ¹⁹F and ²⁹Si NMR would not be applicable.

However, in the broader context of pyrimidine nucleotide research, fluorine-containing analogues are synthesized and studied. For instance, the characterization of 2′-deoxy-2′-fluoro-N³-methylcytidine nucleoside involves ¹⁹F NMR spectroscopy to confirm the presence and environment of the fluorine atom. acs.org Should a fluorinated derivative of this compound be synthesized, ¹⁹F NMR would be a critical tool for its structural verification.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Data

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy, which allows for the determination of its elemental composition. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

For this compound (C₉H₁₄N₂O₂), the expected exact mass can be calculated. The fragmentation pattern in the mass spectrum would likely involve the loss of the ethoxy and methyl groups. The pyrimidine ring itself is generally more stable and would likely remain intact in major fragments.

A hypothetical HRMS data table is presented below.

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₉H₁₅N₂O₂⁺ | 183.1134 | Hypothetical |

| [M-CH₃]⁺ | C₈H₁₁N₂O₂⁺ | 167.0821 | Hypothetical |

| [M-OC₂H₅]⁺ | C₇H₉N₂O⁺ | 137.0715 | Hypothetical |

This table is predictive and based on the chemical formula.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds. Analysis of the FT-IR spectra of related compounds, such as 2-amino-5-methylpyridine (B29535) and other pyrimidine derivatives, provides a basis for assigning the expected vibrational frequencies.

The key expected vibrational frequencies are:

C-H Stretching: Aliphatic C-H stretching from the methyl and ethoxy groups would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring would be observed around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the two ethoxy groups would give rise to strong absorptions in the 1000-1300 cm⁻¹ range.

C-H Bending: Bending vibrations for the methyl and methylene groups would be observed in the 1375-1470 cm⁻¹ region.

A hypothetical FT-IR data table is provided below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N/C=C Ring Stretch | 1400 - 1650 | Medium-Strong |

| C-H Bend (Aliphatic) | 1375 - 1470 | Medium |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

This table is predictive and based on analogous compounds.

Raman Spectroscopy and Vibrational Mode Assignment

Raman spectroscopy offers profound insights into the vibrational modes of a molecule, which are intimately linked to its structural composition and bonding. The Raman spectrum of this compound would be characterized by a series of bands corresponding to the specific vibrational motions of its constituent functional groups. In the absence of specific experimental data for this compound, a theoretical assignment of the principal vibrational modes can be inferred based on the known frequencies for similar structural motifs.

The pyrimidine ring, being aromatic, would exhibit characteristic ring stretching and breathing modes. The C-H stretching vibrations of the methyl group and the ethoxy groups would appear in the high-wavenumber region of the spectrum. The C-O stretching and bending vibrations of the ethoxy groups, as well as various deformations of the pyrimidine ring, would populate the fingerprint region of the spectrum. A detailed, albeit illustrative, assignment of these modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bond on the pyrimidine ring. |

| Aliphatic C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl and ethoxy groups. |

| Pyrimidine Ring Stretch | 1600-1400 | In-plane stretching vibrations of the C=C and C=N bonds within the pyrimidine ring. |

| CH₃/CH₂ Deformation | 1470-1430 | Bending and scissoring vibrations of the methyl and methylene groups. |

| C-O-C Stretch | 1260-1000 | Asymmetric and symmetric stretching of the ether linkages. |

| Pyrimidine Ring Breathing | ~1000 | A symmetric in-plane expansion and contraction of the entire pyrimidine ring. |

| Ring Deformation | 800-600 | Out-of-plane bending and twisting vibrations of the pyrimidine ring. |

This table is illustrative and based on general spectroscopic principles. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the presence of the π-conjugated pyrimidine ring is expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions would likely be π → π* and n → π* transitions.

The intense π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to occur at shorter wavelengths (higher energy). The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring) to a π* antibonding orbital, are typically of lower intensity and occur at longer wavelengths. The substitution pattern on the pyrimidine ring, including the two ethoxy groups and the methyl group, will influence the precise energy and intensity of these transitions through their electronic effects.

| Electronic Transition | Expected Wavelength Range (nm) | **Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) ** |

| π → π | 200-280 | 5,000 - 15,000 |

| n → π | 280-350 | 100 - 1,000 |

This table is illustrative and based on general spectroscopic principles for substituted pyrimidines. Actual experimental values may vary.

While many pyrimidine derivatives are not strongly fluorescent, the specific substitution pattern of this compound could potentially lead to observable photoluminescence. Upon excitation at a wavelength corresponding to an electronic absorption band, the molecule may relax to the ground state via the emission of a photon. The resulting fluorescence spectrum would typically be a mirror image of the lowest energy absorption band.

The photoluminescence properties, such as the quantum yield and emission maximum, are often sensitive to the local environment. For instance, changes in solvent polarity could lead to shifts in the emission spectrum (solvatochromism). In polar solvents, a red shift (to longer wavelengths) of the emission is often observed due to the stabilization of the more polar excited state. This environmental sensitivity could be exploited in various sensing applications.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound, with the chemical formula C₉H₁₄N₂O₂, the theoretically calculated elemental composition would be compared against experimentally determined values. This comparison serves as a crucial verification of the compound's stoichiometry and purity.

| Element | Theoretical Mass % |

| Carbon (C) | 60.65% |

| Hydrogen (H) | 7.92% |

| Nitrogen (N) | 15.72% |

| Oxygen (O) | 15.71% |

A close agreement between the experimental and theoretical values, typically within ±0.4%, would provide strong evidence for the correct elemental composition of the synthesized compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of chemical compounds and for the analysis of complex mixtures. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The purity of a sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. This technique is also highly effective for separating the target compound from any unreacted starting materials, byproducts, or degradation products.

| Parameter | Illustrative Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~4.5 min |

This table presents an illustrative set of HPLC conditions. Method optimization would be required for specific applications.

Computational and Theoretical Investigations of 2,4 Diethoxy 5 Methylpyrimidine and Its Analogues

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable insights into various molecular properties at a reasonable computational cost. For pyrimidine (B1678525) derivatives, DFT calculations are instrumental in understanding their chemical behavior, stability, and potential applications.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. jacsdirectory.com

For pyrimidine analogues, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to determine the HOMO and LUMO energies. researchgate.net For instance, in a study of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the calculated HOMO-LUMO energy gap was found to be 5.07 eV, indicating significant electron movement within the molecule and a certain level of reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrimidine Analogue

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.18 |

| HOMO-LUMO Gap (ΔE) | 5.07 |

Data is illustrative and based on a study of a pyrimidine derivative. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netalfa-chemistry.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, are typically regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms or electron-deficient carbon atoms can be regions of positive potential. For example, in a study of a dihydropyrimidinone derivative, the MEP analysis showed that the carbonyl groups were highly reactive towards nucleophiles. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative measure than a simple HOMO-LUMO gap analysis. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): The escaping tendency of electrons from a stable system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors are crucial for comparing the reactivity of different compounds. For instance, a study on a pyrimidine derivative classified it as a good electrophile based on its calculated electrophilicity index of 2.87 eV. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Pyrimidine Analogue

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -μ | 3.715 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.715 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.535 |

| Chemical Softness (S) | 1/η | 0.394 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.72 |

Data is illustrative and derived from theoretical calculations on a pyrimidine derivative. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and to predict their electronic absorption spectra, such as UV-Vis spectra. researchgate.netresearchgate.netCurrent time information in Edmonton, CA. This method calculates the transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands, respectively. Current time information in Edmonton, CA.

By simulating the UV-Vis spectrum, TD-DFT can help in the identification and characterization of compounds. For pyrimidine derivatives, TD-DFT calculations can predict the π → π* and n → π* electronic transitions that are characteristic of such aromatic heterocyclic systems. researchgate.net The calculated spectra are often in good agreement with experimental data, making TD-DFT a valuable tool for structural elucidation. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, computational chemistry offers tools to model and simulate the behavior of molecules in a broader context, such as their interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.netnih.gov

For pyrimidine analogues, QSAR studies have been successfully employed to design new potential therapeutic agents. researchgate.netnih.gov In a typical QSAR study, a dataset of pyrimidine derivatives with known biological activities (e.g., inhibitory concentrations, IC50) is used. researchgate.net Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors showed that a model built with an Artificial Neural Network (R² = 0.998) had a higher predictive power than a Multiple Linear Regression model (R² = 0.889). nih.gov Such models can guide the synthesis of new derivatives with enhanced inhibitory activity.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in understanding the intermolecular interactions that govern the biological activity of a compound. For pyrimidine derivatives, molecular docking studies have provided significant insights into their potential as therapeutic agents by elucidating their binding modes within the active sites of various biological targets. mdpi.comresearchgate.net

These studies often reveal that the interactions are driven by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. mdpi.comresearchgate.net For instance, in studies involving pyrimidine analogues, the nitrogen atoms within the pyrimidine ring frequently act as hydrogen bond acceptors, forming crucial connections with amino acid residues such as SER, ARG, and LYS in protein binding pockets. mdpi.com The substituents on the pyrimidine ring also play a critical role. In the case of 2,4-diethoxy-5-methylpyrimidine, the ethoxy groups could engage in hydrophobic interactions, while the methyl group could fit into specific hydrophobic pockets within a receptor.

Docking studies on various pyrimidine derivatives have demonstrated their potential to inhibit key enzymes. For example, certain analogues have been docked into the active site of acetylcholinesterase (AChE), suggesting a potential role in managing neurodegenerative diseases. rsc.orgresearchgate.net Other research has explored the interaction of pyrimidines with the anti-apoptotic protein Bcl-2, where the ligands fit into the binding domain, indicating potential anticancer applications. mdpi.com Similarly, pyrimidine-based compounds have been evaluated as inhibitors of epidermal growth factor receptor (EGFR) and thymidylate synthase, both of which are important targets in cancer therapy. researchgate.netnih.gov The binding energy values calculated from these docking simulations provide a quantitative estimate of the binding affinity, helping to rank and prioritize compounds for further experimental testing. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are fundamental computational procedures used to determine the stable three-dimensional arrangements of a molecule. These studies are crucial because a molecule's conformation dictates its physical, chemical, and biological properties. For this compound and its analogues, these investigations are typically performed using quantum mechanical methods like Density Functional Theory (DFT). rsc.orgresearchgate.net

The process involves optimizing the molecule's geometry to find the lowest energy state, which corresponds to its most stable conformation. The resulting geometrical parameters, such as bond lengths and bond angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For pyrimidine derivatives, the planarity of the central ring and the orientation of its substituents are key determinants of its interaction capabilities.

Beyond simple geometry, these calculations provide insights into the electronic properties of the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to understand the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO is an indicator of chemical stability. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors or other chemical reagents.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to applications in photonics and optoelectronics, such as frequency conversion and optical switching. rsc.orgmdpi.com The pyrimidine scaffold has emerged as a promising core for the design of NLO chromophores due to its electron-deficient nature, which can be tailored through substitution to create push-pull systems that enhance NLO effects. researchgate.net

Computational studies, often employing DFT, are used to predict the NLO properties of molecules like this compound. Key parameters investigated include electric dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A large hyperpolarizability value is a primary indicator of a strong second-order NLO response. For pyrimidine derivatives, the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance these properties. researchgate.net

Research on pyrimidine analogues has demonstrated their potential. For example, studies on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) revealed significant NLO behavior, with a third-order nonlinear susceptibility (χ³) superior to that of some known chalcone (B49325) derivatives. rsc.orgresearchgate.net The investigation of a wide range of pyrimidine-based chromophores has established fundamental structure-property relationships, highlighting their utility for applications like second-harmonic generation. researchgate.net The presence of the two nitrogen atoms in the pyrimidine ring contributes to the unique electronic structure that underpins these valuable optical properties. mdpi.comresearchgate.net

In Silico Prediction of Relevant Physicochemical Properties for Research Design

In silico methods are invaluable for predicting the physicochemical properties of a compound early in the research process, guiding the design of more effective and safer molecules. These predictions help assess a compound's "drug-likeness" and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.comnih.gov For this compound, computational tools can estimate key parameters that influence its behavior in a biological system. nih.gov

A common starting point is the assessment of Lipinski's "Rule of Five," which predicts the potential for oral bioavailability. mdpi.com This rule considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various pyrazolo[1,5-a]pyrimidines have shown that most compounds in the series adhere to Lipinski's rule, suggesting good potential for drug development. mdpi.com

For this compound, specific physicochemical properties have been computationally determined. nih.gov These values, along with those of a closely related analogue, are presented in the table below. Predictions also extend to ADMET properties, such as gastrointestinal absorption and blood-brain barrier (BBB) penetration. mdpi.com For many pyrimidine derivatives, high gastrointestinal absorption and an inability to cross the BBB are predicted, which can be advantageous depending on the desired therapeutic target. mdpi.com These in silico assessments are crucial for identifying promising candidates and flagging potential liabilities before committing to costly and time-consuming synthesis and experimental testing. nih.gov

Interactive Table: Computed Physicochemical Properties

| Property | This compound nih.gov | 5-Chloro-2,4-diethoxy-6-methylpyrimidine nih.gov |

| Molecular Formula | C₉H₁₄N₂O₂ | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 182.22 g/mol | 216.66 g/mol |

| XLogP3-AA (Lipophilicity) | 1.9 | 2.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 4 | 4 |

| Exact Mass | 182.105527694 Da | 216.0665554 Da |

| Topological Polar Surface Area | 44.2 Ų | 44.2 Ų |

Advanced Research Applications and Utility of 2,4 Diethoxy 5 Methylpyrimidine

Strategic Building Block in Heterocyclic Synthesis

The reactivity of the 2,4-Diethoxy-5-methylpyrimidine scaffold allows for its use in constructing more complex molecular architectures. The ethoxy groups can act as leaving groups, and the nitrogen atoms within the pyrimidine (B1678525) ring can participate in various chemical reactions, making it a key component in the synthesis of diverse heterocyclic compounds.

This compound serves as a crucial reactant in the synthesis of modified nucleosides, which are fundamental tools in biochemical and medical research. These synthetic analogues mimic natural nucleosides and can act as probes or inhibitors of essential enzymes.

A notable application is its use in the creation of thymine (B56734) nucleoside analogues. In one synthetic pathway, this compound is reacted with a protected deoxyglycosyl halide, such as 2-deoxy-3,4,6-tri-O-p-nitrobenzoyl-α-D-ribo-hexosyl bromide. acs.org This coupling reaction, followed by the removal of protecting groups, yields 1-(2-deoxy-β-D-ribo-hexopyranosyl)thymine. acs.org This specific nucleoside analogue has been identified as the first true competitive inhibitor of a pyrimidine phosphorylase, meaning it can block the enzyme's activity without being a substrate for it. acs.org Such inhibitors are valuable for studying metabolic pathways and have potential therapeutic applications.

Table 1: Synthesis of Nucleoside Analogues from this compound

| Reactant | Synthesized Compound | Significance | Reference |

|---|---|---|---|

| 2-deoxy-3,4,6-tri-O-p-nitrobenzoyl-α-D-ribo-hexosyl bromide | 1-(2-deoxy-β-D-ribo-hexopyranosyl)thymine | Competitive inhibitor of pyrimidine phosphorylase. | acs.org |

| 2-deoxy-β-D-arabino-hexopyranosyl bromide | 1-(2-deoxy-β-D-arabino-hexopyranosyl)thymine | Enhances the incorporation of 2'-deoxy-5-iodouridine in vivo. | acs.org |

The pyrimidine ring is a foundational element for building more elaborate polycyclic systems, which are prevalent in pharmacologically active molecules. While direct synthesis of pyrimidopyrimidines from this compound is not extensively documented in readily available literature, the general synthetic utility of substituted pyrimidines points to its potential in this area. For instance, related fused N-heterocycles like pyrazolo[1,5-a]pyrimidines are synthesized from appropriate precursors, demonstrating the versatility of the pyrimidine core in forming fused ring systems. rsc.org

Furthermore, this compound has been used to synthesize coordination complexes with metals like palladium. cdnsciencepub.comcdnsciencepub.com The reaction with potassium tetrachloropalladate(II) yields a trans-complex, [Pd(this compound)₂Cl₂]. cdnsciencepub.comcdnsciencepub.com These organometallic compounds represent complex heterocyclic systems with potential applications in catalysis and materials science.

The role of this compound as a synthetic intermediate extends to various advanced research compounds beyond nucleosides. Its utility is also highlighted by its inclusion in commercial collections of rare and unique chemicals for early discovery research. dntb.gov.ua The compound has also been identified as a component in patented fragrance compositions, where it is valued for its earthy, woody, and root-like scent profile, sometimes marketed under the trade name VETHYMINE™. google.comperfumerflavorist.comscribd.com This application, while not in medicinal chemistry or materials science, underscores its role as a specialty chemical intermediate.

The synthesis of palladium complexes, as mentioned previously, further illustrates its function as an intermediate in creating compounds for advanced research, potentially in the field of homogeneous catalysis or as building blocks for more complex supramolecular structures. cdnsciencepub.comcdnsciencepub.com

Contributions to Advanced Materials Science and Optoelectronics

The inherent electronic properties of the pyrimidine ring system suggest that derivatives like this compound could be valuable in the field of materials science, particularly for applications in optics and electronics.

Substituted pyrimidines and their fused-ring derivatives are known to exhibit fluorescent properties, making them attractive targets for the development of new dyes, sensors, and emitters for organic light-emitting diodes (OLEDs). nih.govnih.govrsc.org The fluorescence of these systems is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov For example, studies on imidazo[1,2-a]pyrimidines have shown that substituents can enhance fluorescence intensity compared to the parent compound. nih.gov

While the specific photophysical properties of this compound are not detailed in the literature, its structure contains features conducive to fluorescence. The pyrimidine core acts as the basic chromophore, and the electron-donating ethoxy groups can influence the electronic transitions, potentially leading to useful photoluminescent behavior. It can, therefore, be considered a promising building block for synthesizing larger, more complex fluorescent molecules. For example, it could be incorporated into pyrimidine-based boron complexes, which have been shown to have high fluorescence quantum yields in the solid state. nih.gov

Table 2: Photophysical Properties of Related Pyrimidine-Based Fluorescent Systems

| Compound Class | Observed Property | Potential Influence of this compound Structure | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidines | Fluoresce more intensely than analogous pyridines; intensity is substituent-dependent. | The methyl and ethoxy groups can modulate fluorescence intensity. | nih.gov |

| Pyrimidine mono- and bisboron complexes | High fluorescence quantum yield in the solid state. | Could serve as the pyrimidine core for such complexes. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Fluorescence quantum yield is strongly influenced by electron-donating or electron-withdrawing substituents. | The electron-donating ethoxy groups could enhance quantum yield in larger systems. | rsc.org |

The field of organic electronics leverages π-conjugated heterocyclic molecules for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Pyrimidine-based structures are being investigated for these purposes due to their electron-deficient nature, which can facilitate electron transport. Although no direct application of this compound in OFETs or OPVs has been reported, its structural framework is relevant.

Researchers are exploring various functional materials, including those based on pyrimidine derivatives, for use in solar cells and other photonic applications. The development of novel materials often relies on the systematic modification of core heterocyclic structures. This compound, with its defined substitution pattern, represents a potential starting point or fragment for the rational design of new organic semiconductors. Its incorporation into larger π-conjugated systems could be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which is critical for efficient charge transport and light absorption in electronic devices.

Applications in Optical Sensing and Two-Photon Absorption Materials

The exploration of pyrimidine derivatives for applications in optical technologies is an active area of research. The inherent electronic properties of the pyrimidine ring system make it an attractive scaffold for the development of novel materials with interesting photophysical characteristics. However, specific research into the utility of this compound for optical sensing or as a two-photon absorption material appears to be unpublished.

In the broader context, pyrimidine-based fluorescent chemosensors have been developed for the detection of various metal ions. These sensors typically operate via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence output of the molecule. The design of such sensors often involves the strategic placement of specific functional groups on the pyrimidine core to act as binding sites and to tune the photophysical properties. For this compound, the ethoxy and methyl groups are not typical ion-binding moieties, which may explain the absence of research in this specific application.

Two-photon absorption (TPA) is a nonlinear optical process with significant applications in bio-imaging, photodynamic therapy, and 3D microfabrication. Materials with high TPA cross-sections are desirable for these applications. The TPA properties of a molecule are governed by its electronic structure, particularly the presence of a large, conjugated π-system and strong donor-acceptor groups. While the pyrimidine ring is a π-conjugated system, the substituents in this compound (two ethoxy groups and a methyl group) are not strong electron-donating or -withdrawing groups that would typically lead to a large TPA response. Research in the field of TPA materials tends to focus on more complex molecular architectures designed to maximize this nonlinear optical effect.

Due to the lack of specific experimental data, a data table for the optical and two-photon absorption properties of this compound cannot be provided.

Fundamental Insights into Pyrimidine Chemistry and Structure-Reactivity Relationships

The study of structure-reactivity relationships in pyrimidine chemistry is crucial for understanding the behavior of this important class of heterocyclic compounds and for the rational design of new molecules with desired properties. The electronic nature of the pyrimidine ring is significantly influenced by the substituents attached to it. The two nitrogen atoms in the ring are electron-withdrawing, making the carbon atoms at positions 2, 4, and 6 electron-deficient.

In this compound, the two ethoxy groups at the C2 and C4 positions are electron-donating through resonance, which partially counteracts the electron-withdrawing effect of the ring nitrogens at these positions. The methyl group at the C5 position is a weak electron-donating group through induction. This substitution pattern influences the molecule's reactivity in several ways:

Nucleophilic Aromatic Substitution: The electron-donating ethoxy groups would be expected to decrease the reactivity of the C2 and C4 positions towards nucleophilic attack compared to an unsubstituted or halogen-substituted pyrimidine.

Electrophilic Aromatic Substitution: The C5 position in pyrimidines is generally the most susceptible to electrophilic attack. The presence of the electron-donating methyl group at this position would further activate it towards electrophiles.

Basicity: The lone pairs on the ring nitrogen atoms are responsible for the basicity of pyrimidines. The electron-donating ethoxy groups would be expected to increase the electron density on the nitrogen atoms, thereby potentially increasing the basicity of the molecule compared to unsubstituted pyrimidine.

While these are general predictions based on established principles of organic chemistry, specific experimental studies and quantitative data on the reactivity and physicochemical properties of this compound are not found in the surveyed literature. Detailed research findings that would allow for a comprehensive discussion of its contribution to the fundamental understanding of pyrimidine chemistry are currently absent.

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is evolving to incorporate green chemistry principles, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.com For 2,4-Diethoxy-5-methylpyrimidine, future synthetic strategies will likely move away from conventional methods that often rely on hazardous solvents and reagents, towards more sustainable alternatives. nih.gov

One of the most promising green techniques is microwave-assisted synthesis . tandfonline.comrsc.org This method can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. tandfonline.comcdnsciencepub.com The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production route. rsc.org

Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. rasayanjournal.co.inacs.org This approach is inherently more sustainable as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. bohrium.com Developing an MCR for this compound would be a significant step towards a more sustainable manufacturing process.

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, increased purity. tandfonline.comcdnsciencepub.com |

| Use of Green Solvents | Reduced environmental impact, potential for solvent recycling. rasayanjournal.co.innih.gov |

| Solid-Supported Catalysts | Ease of catalyst separation and reuse, reduced waste. cdnsciencepub.com |

| Multicomponent Reactions | Fewer synthetic steps, reduced waste, increased efficiency. rasayanjournal.co.inacs.org |

Advanced Computational Design of Next-Generation Pyrimidine Compounds

Computational chemistry is becoming an indispensable tool in the design and discovery of new molecules. For this compound, computational methods can be used to predict its properties and to design next-generation derivatives with enhanced functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for correlating the structural features of a molecule with its biological activity or chemical properties. nih.govresearchgate.net By developing QSAR models for a series of pyrimidine derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. tandfonline.comnih.gov This approach can be applied to design derivatives of this compound with tailored properties.

Molecular docking is another key computational technique that allows researchers to visualize and predict how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. mdpi.commdpi.comremedypublications.com This is particularly valuable in drug discovery, where it can be used to design more potent and selective inhibitors. researchgate.netnih.gov For this compound, molecular docking could be used to explore its potential as a scaffold for developing new therapeutic agents.

The integration of these computational tools can significantly accelerate the research and development process for new pyrimidine compounds. By using in silico methods to screen virtual libraries of this compound derivatives, it is possible to identify promising candidates for synthesis and experimental testing in a more efficient and cost-effective manner. mdpi.com

| Computational Tool | Application in Pyrimidine Research |

| QSAR | Predicting the activity of new derivatives based on their structure. nih.govtandfonline.com |

| Molecular Docking | Simulating the interaction of pyrimidines with biological targets. mdpi.commdpi.com |

| In Silico Screening | Virtually screening large libraries of compounds to identify promising candidates. mdpi.com |

Expansion into Novel Material and Supramolecular Applications

The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for the development of new materials and supramolecular assemblies. taylorandfrancis.com While the current applications of this compound are not extensively documented in this area, its pyrimidine core suggests significant potential for future exploration.

Supramolecular chemistry , which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex and functional materials from simple building blocks. researchgate.net Pyrimidine derivatives have been shown to self-assemble into intricate structures, such as microfibers and other nano-aggregates, through hydrogen bonding and π-π stacking interactions. acs.orgnih.govacs.org The specific arrangement of ethoxy and methyl groups on the this compound ring could be exploited to direct its self-assembly into novel supramolecular architectures with unique properties.

One exciting potential application is in the field of organic light-emitting diodes (OLEDs) . Some pyrimidine derivatives have been investigated for their light-emitting properties, suggesting that this compound could serve as a scaffold for the design of new organic electronic materials. mdpi.com Further research could focus on modifying its structure to tune its photophysical properties for specific applications.

The flexibility of the pyrimidine scaffold also makes it a valuable component in the field of crystal engineering , where it can be used to design and construct crystalline solids with desired structures and properties. taylorandfrancis.com By understanding and controlling the intermolecular interactions of this compound, it may be possible to create new crystalline materials with applications in areas such as gas storage or separation.

Integration with High-Throughput Screening for Research Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands or even millions of compounds for a specific biological activity or property. thermofisher.comnews-medical.net The integration of HTS with the synthesis of pyrimidine libraries can significantly accelerate the discovery of new applications for compounds like this compound. nih.govacs.org

A key development in this area is the use of DNA-encoded libraries (DELs) . nih.gov In this approach, a large library of compounds, each tagged with a unique DNA barcode, is synthesized. This library can then be screened against a biological target, and the "hit" compounds can be identified by sequencing their DNA tags. nih.govacs.org The creation of a DEL based on the this compound scaffold would enable the rapid screening of a vast chemical space to identify derivatives with novel biological activities.

The combination of combinatorial chemistry, robotics, and data analysis in HTS allows for a more efficient and comprehensive exploration of the potential of a given molecular scaffold. thermofisher.com By subjecting this compound and its derivatives to a wide range of HTS assays, researchers can uncover previously unknown biological activities and open up new avenues for research and development. This approach moves beyond hypothesis-driven research and allows for the serendipitous discovery of new functions.

| Technology | Role in Research Discovery |

| High-Throughput Screening (HTS) | Rapidly testing large numbers of compounds for biological activity. thermofisher.comnews-medical.net |

| DNA-Encoded Libraries (DELs) | Enabling the screening of massive libraries of compounds to identify new "hits". nih.govacs.org |

| Combinatorial Chemistry | Systematically creating large libraries of related compounds for screening. |

常见问题

Q. What are the common synthetic routes for 2,4-diethoxy-5-methylpyrimidine, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification of a pyrimidine precursor. For example, starting from 5-methylpyrimidine-2,4-diol, ethoxylation can be achieved using ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydroxide) under reflux conditions . Critical parameters include:

- Reagent stoichiometry : Excess alkylating agent (2–3 equivalents) improves substitution efficiency.

- Temperature : Reactions are often conducted at 80–100°C to ensure complete ethoxylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Ethoxy groups appear as triplets (δ 1.2–1.4 ppm for CH₃) and quartets (δ 3.8–4.2 ppm for CH₂). The methyl group at C5 resonates as a singlet (δ 2.3–2.5 ppm) .

- ¹³C NMR : Ethoxy carbons are observed at δ 14–16 ppm (CH₃) and δ 60–65 ppm (CH₂), while the pyrimidine ring carbons appear between δ 150–170 ppm .

- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular weight (e.g., [M+H]⁺ peak at m/z 197) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these models inform experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Electrophilic Sites : Electron-deficient positions on the pyrimidine ring for functionalization (e.g., C5 methyl group) .

- Solubility Parameters : Hansen solubility parameters derived from molecular dynamics simulations guide solvent selection for crystallization .

- Reactivity : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies susceptibility to nucleophilic/electrophilic attacks .